2-{2-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Introduction of the Morpholine Moiety: The morpholine group can be attached through nucleophilic substitution reactions involving halogenated intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-4-YL)ETHAN-1-ONE: Similar structure with a piperidine ring instead of morpholine.
2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-4-YL)ETHAN-1-ONE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The uniqueness of 2-{2-[5-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)21-22-20(23-28-21)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
QPGUJYIMBASKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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